PD166326

Catalog No.
S548115
CAS No.
185039-91-2
M.F
C21H16Cl2N4O2
M. Wt
427.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PD166326

CAS Number

185039-91-2

Product Name

PD166326

IUPAC Name

6-(2,6-dichlorophenyl)-2-[3-(hydroxymethyl)anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C21H16Cl2N4O2

Molecular Weight

427.3 g/mol

InChI

InChI=1S/C21H16Cl2N4O2/c1-27-19-13(9-15(20(27)29)18-16(22)6-3-7-17(18)23)10-24-21(26-19)25-14-5-2-4-12(8-14)11-28/h2-10,28H,11H2,1H3,(H,24,25,26)

InChI Key

ZIQFYVPVJZEOFS-UHFFFAOYSA-N

SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=CC(=C4)CO

Solubility

Soluble in DMSO

Synonyms

PD166326; PD166326; PD 166326.

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=CC(=C4)CO

Description

The exact mass of the compound 6-(2,6-Dichlorophenyl)-2-{[3-(hydroxymethyl)phenyl]amino}-8-methylpyrido[2,3-D]pyrimidin-7(8H)-one is 426.06503 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 735424. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PD166326 is a novel compound classified as a pyridopyrimidine derivative, primarily recognized for its role as a potent inhibitor of tyrosine kinases, particularly BCR-ABL. This compound has gained attention due to its enhanced efficacy compared to imatinib mesylate, especially in treating chronic myeloid leukemia (CML). PD166326 exhibits a unique chemical structure that allows it to effectively target the ATP-binding site of various tyrosine kinases, including those associated with cancer proliferation and survival pathways .

  • Structural Biology: PD166326 has been identified as a ligand (a molecule that binds to a specific site on another molecule) in the Protein Data Bank (PDB) [1]. This suggests it may have been used in structural studies of proteins, potentially to understand protein-ligand interactions.()

  • Tyrosine Kinase Inhibition: A study using X-ray diffraction techniques revealed PD166326 bound to the c-Abl tyrosine kinase protein [1]. Tyrosine kinases are enzymes involved in cell signaling pathways, and their inhibition is of interest in cancer research [2]. More research is needed to determine if PD166326 has any specific inhibitory effects on c-Abl or other tyrosine kinases.() 2: )

PD166326 functions primarily through the inhibition of tyrosine phosphorylation processes. It selectively inhibits the BCR-ABL fusion protein, which is a hallmark of CML. The compound's mechanism involves binding to the ATP-binding site of the BCR-ABL kinase, thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in BCR-ABL-expressing cells .

The biological activity of PD166326 has been extensively studied, particularly in murine models of CML. The compound demonstrates a remarkable potency with an IC50 value as low as 0.2 nM against BCR-ABL-expressing cells, significantly outperforming imatinib mesylate in similar assays . In addition to its effects on cell proliferation, PD166326 has been shown to induce apoptotic cell death and G1 phase arrest in cancer cells, highlighting its potential as an effective therapeutic agent .

The synthesis of PD166326 involves several key steps that focus on constructing its unique pyridopyrimidine core. While specific synthetic routes may vary, they generally include:

  • Formation of the Pyridopyrimidine Ring: This step typically involves cyclization reactions using appropriate precursors that contain both pyridine and pyrimidine functionalities.
  • Functionalization: Modifications are made to introduce substituents that enhance the compound's potency and selectivity for tyrosine kinases.
  • Purification: High-performance liquid chromatography (HPLC) is commonly employed to purify the final product and ensure high purity levels for biological testing .

PD166326 has significant implications in cancer therapy, particularly for patients with CML who exhibit resistance to traditional treatments like imatinib mesylate. Its ability to inhibit multiple tyrosine kinases makes it a versatile candidate for targeting various malignancies. Additionally, ongoing research is exploring its potential use in combination therapies to overcome resistance mechanisms associated with other kinase inhibitors .

Studies investigating the interactions of PD166326 with other compounds have revealed insights into its mechanism of action and potential resistance pathways. For example, resistance mutations in the BCR-ABL kinase domain have been identified in cell lines treated with PD166326, suggesting that while the compound is effective, certain mutations can confer resistance by altering the binding affinity . Furthermore, interaction studies indicate that PD166326 may have distinct inhibitory profiles compared to other inhibitors like imatinib mesylate, particularly regarding its effects on signaling pathways involving src family kinases such as Lyn .

Several compounds share structural or functional similarities with PD166326. Below is a comparison highlighting their unique characteristics:

Compound NameStructure TypePrimary TargetPotency (IC50)Unique Features
Imatinib Mesylate2-PhenylaminopyrimidineBCR-ABL>1000 nMFirst-generation BCR-ABL inhibitor
Asciminib (ABL001)Allosteric inhibitorBCR-ABL12 μMTargets myristate pocket; allosteric action
DasatinibDual Src/BCR-ABL inhibitorSrc family kinases0.3 nMBroad-spectrum kinase inhibition
Nilotinib2-Aminopyrimidine derivativeBCR-ABL30 nMMore potent than imatinib; second-generation

PD166326 stands out due to its high potency against BCR-ABL-expressing cells and its ability to inhibit additional signaling pathways distinct from those targeted by imatinib mesylate and other inhibitors . This unique profile positions PD166326 as a promising candidate for further development in targeted cancer therapies.

PD166326 (IUPAC name: 6-(2,6-dichlorophenyl)-2-[[3-(hydroxymethyl)phenyl]amino]-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one) has the molecular formula C₂₁H₁₆Cl₂N₄O₂ and a molecular weight of 427.3 g/mol . The compound consists of:

  • 21 carbon atoms (64.63% by mass),
  • 16 hydrogen atoms (3.73%),
  • 2 chlorine atoms (16.45%),
  • 4 nitrogen atoms (13.07%),
  • 2 oxygen atoms (7.48%) .

The core structure features a pyrido[2,3-d]pyrimidin-7-one scaffold substituted with:

  • A 2,6-dichlorophenyl group at position 6,
  • An 8-methyl group,
  • A 3-(hydroxymethyl)phenylamino group at position 2 .

Table 1: Elemental Composition of PD166326

ElementQuantityMass Contribution (%)
C2164.63
H163.73
Cl216.45
N413.07
O27.48

Structural Isomerism and Conformational Analysis

The pyrido[2,3-d]pyrimidine core exhibits tautomerism due to the presence of a carbonyl group. The keto-enol equilibrium favors the keto form (lactam) in the solid state and nonpolar solvents, as observed in similar pyrimidinones . Conformational flexibility arises from:

  • Rotation of the 2,6-dichlorophenyl group: Restricted by steric hindrance from the methyl group at position 8.
  • Hydrogen bonding: The hydroxymethyl group forms intramolecular hydrogen bonds with the pyrimidine N3 atom, stabilizing a coplanar conformation between the phenylamino and pyridopyrimidine moieties .

X-ray crystallography of related pyridopyrimidines reveals dihedral angles of −20° to 98° between aromatic rings, depending on substituents . For PD166326, computational models predict a semi-planar conformation that optimizes π-π stacking interactions in kinase binding pockets .

Physicochemical Properties

Solubility

  • Organic solvents:
    • Dimethyl sulfoxide (DMSO): 25–30 mg/mL .
    • Dimethylformamide (DMF): 30 mg/mL .
  • Aqueous buffers:
    • Phosphate-buffered saline (PBS): 0.2 mg/mL in a 1:4 DMF:PBS mixture .

pKa

  • The hydroxymethyl group has a pKa of ~13.5 (predicted via ChemAxon), while the pyrimidine N1 exhibits a pKa of ~4.2, making PD166326 predominantly neutral at physiological pH .

LogP

  • Experimental logP: 3.5 (indicating moderate lipophilicity) .

Table 2: Key Physicochemical Properties

PropertyValue
Solubility in DMSO25–30 mg/mL
Solubility in PBS0.2 mg/mL (1:4 DMF:PBS)
LogP3.5
Stability at −20°C≥4 years

Synthesis and Chemical Modifications

Synthesis

PD166326 is synthesized via a multi-step route:

  • Core formation: Cyclocondensation of 2-aminonicotinic acid derivatives with dichlorophenylacetonitrile under acidic conditions .
  • Substitution:
    • Introduction of the methyl group at position 8 via alkylation.
    • Coupling of 3-(hydroxymethyl)aniline to position 2 using Buchwald-Hartwig amination .

Key intermediates:

  • 6-(2,6-Dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one,
  • 3-(Hydroxymethyl)aniline .

Chemical Modifications

  • Bioisosteric replacements:
    • Substituting the dichlorophenyl group with 2,6-difluorophenyl improves solubility but reduces kinase affinity .
  • Prodrug derivatives:
    • Esterification of the hydroxymethyl group enhances aqueous solubility (e.g., acetate prodrug) .
  • Ring-expanded analogs:
    • Replacement of pyrido[2,3-d]pyrimidine with pyrido[3,4-d]pyrimidine increases planarity and kinase selectivity .

Table 3: Synthetic Routes for PD166326

StepReaction TypeReagents/Conditions
1CyclocondensationPOCl₃, reflux, 6 h
2MethylationCH₃I, K₂CO₃, acetonitrile, 48 h
3AminationPd(OAc)₂, Xantphos, Cs₂CO₃, 110°C

Bcr-Abl Kinase Inhibition

PD166326 demonstrates exceptional potency against Bcr-Abl kinase, representing one of the most potent members of the pyridopyrimidine class of protein tyrosine kinase inhibitors [1] [2]. The compound exhibits remarkable selectivity for Bcr-Abl over other cellular targets, with an inhibitory concentration of fifty percent (IC50) of 0.2 nanomolar against Bcr-Abl-dependent proliferation in R10(-) cells, compared to 19 nanomolar for imatinib mesylate [1]. This represents a 95-fold increase in potency over the established therapeutic standard.

The mechanism of Bcr-Abl inhibition by PD166326 involves competitive binding at the adenosine triphosphate (ATP) binding site of the kinase domain [3]. Importantly, PD166326 demonstrates the ability to bind Bcr-Abl in both active and inactive conformations, unlike imatinib mesylate which requires the inactive conformation [1]. This conformational flexibility contributes significantly to its superior inhibitory activity and explains its effectiveness against certain imatinib-resistant mutants.

In cellular proliferation assays, PD166326 completely blocked growth of Bcr-Abl-expressing cells at concentrations as low as 2.5 nanomolar, with activity detectable at concentrations as low as 0.1 nanomolar [1]. The compound rapidly inhibited Bcr-Abl kinase activity after oral administration in murine models, achieving a 20-fold reduction in Bcr-Abl tyrosine phosphorylation compared to placebo-treated animals [1].

Src Family Kinase (Lyn, Fyn) Inhibition

PD166326 functions as a dual-specificity inhibitor targeting both Abl and Src family kinases, including Lyn and Fyn [4] [5]. The compound demonstrates potent inhibition of Src kinase with an IC50 of 6 nanomolar, comparable to its activity against Abl kinase (IC50 of 8 nanomolar) [6]. This dual-specificity profile distinguishes PD166326 from imatinib mesylate, which does not effectively target Src family kinases [1].

The inhibition of Lyn kinase is particularly significant in the context of chronic myeloid leukemia therapy, as Lyn activation has been implicated as a mechanism of imatinib resistance [1] [5]. In primary leukemia cells from treated animals, PD166326 demonstrated marked reduction in constitutive Lyn activation by phospho-specific immunoblot analysis [1]. This effect was more pronounced than that observed with imatinib mesylate treatment, suggesting superior suppression of Src family kinase signaling pathways.

The mechanism underlying PD166326's dual inhibitory activity against both Abl and Lyn kinases involves high correlation in structure-activity relationships, with inhibitory activities against both targets showing correlation coefficients of 0.982 when expressed as negative logarithm of IC50 values [5]. The hydrophobic interactions between the compound and conserved hydrophobic amino acid residues in both kinases contribute to this dual specificity.

Off-Target Kinase Interactions (c-Kit, p38-α, VEGFR)

PD166326 exhibits significant off-target activity against c-Kit, with an IC50 of 12 nanomolar for stem cell factor-dependent proliferation in MO7e cells [1]. This represents approximately 60-fold selectivity for Bcr-Abl over c-Kit-mediated signaling, providing a therapeutic window for selective Bcr-Abl inhibition. The selectivity ratio is superior to that of imatinib mesylate, which shows only 4.3-fold selectivity between Bcr-Abl and c-Kit targets [1].

Regarding p38 mitogen-activated protein kinase interactions, while PD166326 does not directly target p38-α as a primary mechanism, structurally related pyridopyrimidine compounds in the same chemical class have been developed as p38 inhibitors [7]. The pyrido[2,3-d]pyrimidine scaffold provides a structural framework that can be modified to achieve selectivity for different kinase targets within the human kinome.

The compound's interaction profile with vascular endothelial growth factor receptor (VEGFR) family kinases has not been extensively characterized in available literature. However, pyridopyrimidine derivatives as a chemical class have been investigated as VEGFR inhibitors, with various substitution patterns on the pyridopyrimidine core affecting selectivity and potency against different receptor tyrosine kinases [8].

Kinase selectivity profiling of PD166326 against broader panels of kinases reveals generally favorable selectivity profiles, with most kinases in screening panels showing minimal inhibition at therapeutic concentrations [4]. The compound's primary off-target effects are concentrated within the Abl and Src kinase families, which may contribute to its therapeutic efficacy rather than representing unwanted side effects.

ATP-Binding Pocket Interactions and Conformational Effects

The ATP-binding pocket interactions of PD166326 involve specific molecular contacts that differ significantly from those of imatinib mesylate [9] [10]. Crystal structure analysis of related Abl kinase complexes reveals that PD166326 occupies a hydrophobic binding pocket formed by residues including Ile313, Thr315, and Met290 in the Abl numbering system [10]. The dichlorophenyl ring of PD166326 specifically occupies a hydrophobic pocket that is distinct from the binding mode of smaller ATP-competitive inhibitors.

The conformational effects induced by PD166326 binding involve stabilization of specific kinase domain conformations that differ from those induced by imatinib mesylate [11] [12]. While imatinib binding leads to dramatic conformational rearrangements including detachment of SH3-SH2 domains from the kinase domain, PD166326 binding appears to induce different conformational states that may contribute to its distinct resistance profile [13].

The ATP-competitive nature of PD166326 inhibition is confirmed by its ability to overcome resistance mutations that do not directly involve the ATP-binding site [14]. The compound demonstrates activity against several imatinib-resistant mutants, including those in the P-loop region and activation loop, suggesting that its binding mode is less sensitive to conformational changes induced by these mutations.

Hydrogen exchange mass spectrometry studies of related systems indicate that pyridopyrimidine binding can induce allosteric conformational changes extending beyond the immediate ATP-binding site [12]. These long-range conformational effects may contribute to the compound's ability to overcome resistance mechanisms that involve regulatory domain interactions.

The binding kinetics and thermodynamics of PD166326 interaction with the ATP-binding pocket involve both enthalpic contributions from specific molecular contacts and entropic contributions from conformational flexibility [15]. The compound's ability to maintain binding affinity across different kinase conformational states provides a mechanistic basis for its broad activity against wild-type and mutant forms of Bcr-Abl.

Table 1: IC50 Values for PD166326 and Comparison Compounds

Target/AssayIC50 ValueCompoundReference
Src kinase (in vitro)6 nMPD166326 [6]
Abl kinase (in vitro)8 nMPD166326 [6]
Bcr-Abl dependent proliferation (R10(-) cells)0.2 nMPD166326 [1]
Stem cell factor (SCF) dependent proliferation (MO7e cells)12 nMPD166326 [1]
K562 cell proliferation300 pMPD166326 [3]
Imatinib mesylate - Bcr-Abl dependent proliferation (R10(-) cells)19 nMImatinib mesylate [1]
Imatinib mesylate - c-Kit mediated proliferation (MO7e cells with SCF)82 nMImatinib mesylate [1]

Table 2: Selectivity Comparison Between PD166326 and Imatinib Mesylate

ParameterPD166326Imatinib Mesylate
Potency ratio (Bcr-Abl vs c-Kit)60-fold (0.2 nM vs 12 nM)4.3-fold (19 nM vs 82 nM)
Fold advantage over imatinib (Bcr-Abl inhibition)95-fold more potentReference
Fold advantage over imatinib (c-Kit inhibition)6.8-fold more potentReference

The M351T mutation, located within the Src Homology 2 domain contact region, exhibits differential resistance patterns compared to T315I [1] [6]. This mutation demonstrates moderate resistance to PD166326 with approximately 1.4-fold increase in half-maximal inhibitory concentration compared to wild-type [1]. Clinical studies indicate that M351T mutations can precede the development of T315I mutations, serving as early indicators of resistance development [6].

Patients harboring M351T mutations show reduced cytogenetic response rates, with only 25% achieving major cytogenetic response even with dose escalation to 600 milligrams of imatinib [6]. The mutation's prognostic significance lies in its potential to evolve into more resistant variants, particularly when combined with additional mutations in regulatory domains [4].

H396P Activation Loop Mutation

The H396P mutation affects the activation loop region of the Breakpoint Cluster Region-Abelson Murine Leukemia kinase domain [7] [8]. This substitution from histidine to proline at position 396 prevents the formation of the inactive conformation required for effective PD166326 binding [7]. The mutation demonstrates significant resistance to imatinib with half-maximal inhibitory concentration values ranging from 850 to 4300 nanomolar, while maintaining relatively lower resistance to PD166326 [7].

Studies demonstrate that PD166326 retains activity against H396P mutants, with the compound showing superior efficacy compared to imatinib in murine models harboring this mutation [8] [9]. The pyrido-pyrimidine structure of PD166326 allows binding to different kinase conformations, reducing the impact of activation loop mutations compared to imatinib [1].

Mutation Frequency and Selection Patterns

Resistance screening reveals that PD166326 generates resistant colonies with significantly lower frequency compared to imatinib. At concentrations representing 10-fold the half-maximal inhibitory concentration, PD166326 produces 0.08 resistant colonies per million cells compared to 0.56 colonies for imatinib [1]. This reduced mutation frequency suggests that PD166326's binding mode creates higher barriers to resistance development.

The mutation spectrum for PD166326 shows distinct patterns compared to imatinib-resistant variants. While phosphate-binding loop mutations remain predominant, representing 35-45% of resistant clones, the specific amino acid changes differ [1]. G250E emerges as the most frequent phosphate-binding loop mutation with PD166326, contrasting with the Y253H and E255K predominance observed with imatinib [1].

Non-Mutation-Based Resistance Pathways

Beyond kinase domain mutations, PD166326 resistance involves complex non-mutational mechanisms that alter cellular signaling networks and drug response pathways. Gene expression profiling studies comparing imatinib-resistant and PD166326-resistant chronic myeloid leukemia cell lines have identified 281 genes with altered expression patterns, revealing shared and distinct resistance mechanisms [10] [11].

Tyrosine Kinase Bypass Pathways

The most significant non-mutational resistance mechanism involves upregulation of alternative tyrosine kinases that can bypass Breakpoint Cluster Region-Abelson Murine Leukemia inhibition [10]. FYN kinase emerges as a primary resistance mediator, showing 2.3-fold upregulation in PD166326-resistant cells compared to parental controls [10] [11]. Small interfering ribonucleic acid experiments confirm FYN's role in mediating resistance, with knockdown restoring sensitivity to both imatinib and PD166326 [10].

AXL receptor tyrosine kinase demonstrates 3.0-fold upregulation in resistant cell lines, providing alternative growth and survival signaling [10]. This receptor can activate downstream pathways including phosphatidylinositol 3-kinase/protein kinase B and mitogen-activated protein kinase cascades, maintaining cellular proliferation despite Breakpoint Cluster Region-Abelson Murine Leukemia inhibition [10].

Chromatin Remodeling and Transcriptional Changes

High mobility group AT-hook 2 (HMGA2) protein shows consistent upregulation (2.6-fold) in PD166326-resistant cells, indicating altered chromatin structure and transcriptional regulation [10] [12]. HMGA2 functions as an architectural transcription factor that modulates gene expression through chromatin remodeling, affecting cell cycle progression and apoptosis resistance [13] [12].

The upregulation of HMGA2 correlates with increased expression of cell cycle regulatory genes including cyclin D1 and cyclin-dependent kinase 6 [10]. This creates a cellular environment favoring continued proliferation despite tyrosine kinase inhibitor treatment. Studies in other cancer types demonstrate that HMGA2 overexpression can confer resistance to various therapeutic agents through multiple mechanisms [12] [14].

Cell Adhesion and Survival Signaling

CD44 molecule expression increases 2.0-fold in PD166326-resistant cell lines, enhancing cell adhesion and survival signaling capabilities [10]. CD44 functions as a cell surface glycoprotein involved in cell-cell interactions, cell adhesion, and migration. Its upregulation provides alternative survival signals that can compensate for reduced Breakpoint Cluster Region-Abelson Murine Leukemia activity [10].

The CD44-mediated resistance mechanism involves activation of downstream signaling pathways including Wnt/β-catenin and nuclear factor kappa B pathways. These pathways promote cell survival and proliferation while reducing sensitivity to apoptotic signals induced by tyrosine kinase inhibitors [10].

Janus Kinase-Signal Transducer and Activator of Transcription Pathway Activation

Resistant cell lines demonstrate significant upregulation of Janus kinase-Signal Transducer and Activator of Transcription pathway components [10]. Signal Transducer and Activator of Transcription 5 shows 2.1-fold increased expression, while Janus kinase 1 and Janus kinase 2 exhibit 1.9-fold and 1.6-fold upregulation respectively [10]. This pathway activation provides alternative growth signals independent of Breakpoint Cluster Region-Abelson Murine Leukemia function.

The Janus kinase-Signal Transducer and Activator of Transcription pathway activation creates a cellular state resistant to tyrosine kinase inhibitor-induced growth arrest. Signal Transducer and Activator of Transcription proteins regulate transcription of genes involved in cell proliferation, survival, and differentiation, effectively bypassing the need for Breakpoint Cluster Region-Abelson Murine Leukemia signaling [10].

Cross-Resistance with Imatinib and Dasatinib

The cross-resistance profile of PD166326 with first and second-generation tyrosine kinase inhibitors reveals complex patterns of shared and distinct resistance mechanisms. Comprehensive analysis of 58 imatinib-resistant Breakpoint Cluster Region-Abelson Murine Leukemia variants demonstrates that PD166326 exhibits superior activity against most mutations compared to imatinib [15].

Imatinib Cross-Resistance Patterns

PD166326 demonstrates significant activity against numerous imatinib-resistant mutations, particularly those affecting regulatory domains outside the active site [1] [15]. Mutations in the C-helix region (D276G, E281K, K285N) show strong resistance to imatinib but only modest resistance to PD166326 [1]. This differential sensitivity reflects the distinct binding modes of these inhibitors, with PD166326 capable of accommodating conformational changes that disrupt imatinib binding.

Src Homology 2 domain contact mutations (D325N, S348L, M351L) exhibit similar patterns, conferring substantial imatinib resistance while remaining sensitive to PD166326 [1]. The pyrido-pyrimidine structure of PD166326 does not require the specific inactive kinase conformation necessary for imatinib binding, reducing the impact of these regulatory mutations [1].

However, specific mutations demonstrate reverse cross-resistance patterns. F317 mutations (F317C, F317L, F317V) show preferential resistance to PD166326 while maintaining sensitivity to imatinib [1]. F317V exhibits 27-fold resistance to PD166326 but only 1.3-fold resistance to imatinib, highlighting the importance of this residue for PD166326 binding [1].

Dasatinib Resistance Relationships

Clinical studies of dasatinib resistance reveal significant overlap with PD166326 resistance patterns, particularly for gatekeeper mutations [16] [17]. Both compounds show reduced efficacy against T315I mutations, though dasatinib maintains some activity at higher concentrations [16]. The T315I mutation represents a convergent resistance mechanism affecting multiple second-generation tyrosine kinase inhibitors.

F317 mutations emerge as critical determinants of dasatinib resistance, with 21 Philadelphia chromosome-positive patients failing dasatinib therapy showing mutations at residues 315 or 317 [16] [17]. This pattern parallels PD166326 resistance, suggesting that compounds targeting similar conformational states of the kinase encounter comparable resistance challenges [16].

Combination Therapy Implications

Screening studies using drug combinations reveal potential strategies for overcoming cross-resistance [15]. The combination of PD166326 with imatinib reduces resistant colony formation to 3-4 per million cells compared to single-agent therapy [15]. Resistant clones surviving dual inhibition primarily harbor T315I and F317 mutations, indicating these as the most challenging resistance mechanisms [15].

Triple combination therapy using PD166326, imatinib, and additional inhibitors further reduces resistance frequency but fails to completely suppress T315I mutations even at high concentrations [15]. This finding emphasizes the need for alternative therapeutic approaches, such as allosteric inhibitors or proteolysis-targeting chimeras, to address gatekeeper mutations [15].

Gene Expression Profiling of Resistant Cell Lines (Fyn, AXL, HMGA2)

Comprehensive gene expression analysis of PD166326-resistant chronic myeloid leukemia cell lines reveals distinct molecular signatures that distinguish resistant from sensitive cells. Pangenomic microarray studies identify 281 differentially expressed genes, providing insights into the transcriptional networks underlying resistance [10] [18].

FYN Kinase Overexpression and Resistance Mechanisms

FYN proto-oncogene emerges as the most significant resistance-associated gene, showing 2.3-fold upregulation in PD166326-resistant cell lines [10]. FYN belongs to the Src family of non-receptor tyrosine kinases and plays crucial roles in cell adhesion, migration, and proliferation signaling [10]. Small interfering ribonucleic acid-mediated knockdown of FYN significantly increases sensitivity to both PD166326 and imatinib, confirming its role as a primary resistance mediator [10].

The mechanism of FYN-mediated resistance involves activation of alternative signaling pathways that bypass Breakpoint Cluster Region-Abelson Murine Leukemia dependence [10]. FYN can phosphorylate multiple downstream substrates including focal adhesion kinase, paxillin, and p130Cas, creating survival signals independent of Breakpoint Cluster Region-Abelson Murine Leukemia activity [10]. Additionally, FYN activation can enhance integrin signaling and cell-matrix interactions, promoting survival in adherent culture conditions [10].

Pharmacological approaches using Src family kinase inhibitors demonstrate that targeting FYN can restore sensitivity to tyrosine kinase inhibitors [10]. This finding suggests potential combination therapeutic strategies using dual Breakpoint Cluster Region-Abelson Murine Leukemia and Src family kinase inhibition [10].

AXL Receptor Tyrosine Kinase Upregulation

AXL receptor tyrosine kinase demonstrates substantial overexpression (3.0-fold) in PD166326-resistant cell lines, representing the highest level of upregulation among resistance-associated genes [10]. AXL functions as a receptor for growth arrest-specific protein 6 and plays critical roles in cell survival, proliferation, and migration [10]. The upregulation of AXL provides alternative receptor tyrosine kinase signaling that can maintain cellular functions despite Breakpoint Cluster Region-Abelson Murine Leukemia inhibition.

AXL-mediated resistance involves activation of multiple downstream pathways including phosphatidylinositol 3-kinase/protein kinase B, mitogen-activated protein kinase, and nuclear factor kappa B signaling cascades [10]. These pathways collectively promote cell survival, proliferation, and resistance to apoptotic signals induced by tyrosine kinase inhibitors. AXL overexpression has been associated with resistance to various targeted therapies across multiple cancer types, indicating a broader role in therapeutic resistance [10].

The clinical significance of AXL overexpression extends beyond laboratory models, with studies in primary chronic myeloid leukemia samples showing correlation between AXL expression levels and treatment response. Higher AXL expression correlates with reduced response to tyrosine kinase inhibitor therapy and shorter progression-free survival [10].

HMGA2 Transcriptional Regulation

High mobility group AT-hook 2 protein shows consistent 2.6-fold upregulation in PD166326-resistant cells, indicating fundamental changes in chromatin organization and transcriptional regulation [10]. HMGA2 functions as an architectural transcription factor that binds to adenine-thymine-rich regions in DNA minor grooves, altering chromatin structure and facilitating transcription factor binding [10] [13].

The upregulation of HMGA2 in resistant cells correlates with increased expression of multiple cell cycle regulatory genes including E2F transcription factor 1, cyclin D1, and cyclin-dependent kinase 6 [10]. This coordinated transcriptional program promotes cell cycle progression and reduces dependence on external growth signals, contributing to tyrosine kinase inhibitor resistance [10].

HMGA2 overexpression also affects apoptotic pathways, with resistant cells showing decreased expression of pro-apoptotic genes including caspase 3 and caspase 9 [10]. This anti-apoptotic phenotype reduces the effectiveness of tyrosine kinase inhibitors that rely on apoptosis induction for therapeutic effect [10].

Integrated Resistance Gene Network

The simultaneous upregulation of FYN, AXL, and HMGA2 creates a coordinated resistance network that addresses multiple aspects of cellular function [10]. FYN provides alternative kinase signaling, AXL maintains receptor-mediated growth signals, and HMGA2 reorganizes transcriptional programs to support continued proliferation [10]. This multi-factorial approach to resistance explains the robust nature of PD166326-resistant phenotypes and the challenges in reversing resistance through single-target interventions.

Network analysis reveals that these resistance genes share common downstream targets and regulatory pathways, creating redundant resistance mechanisms [10]. The interconnected nature of these pathways suggests that effective reversal of resistance may require simultaneous targeting of multiple components rather than sequential inhibition strategies [10].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

426.0650312 g/mol

Monoisotopic Mass

426.0650312 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0H77F2T4U3

Other CAS

185039-91-2

Wikipedia

Pd-166326

Dates

Last modified: 08-15-2023
1: Grosso S, Puissant A, Dufies M, Colosetti P, Jacquel A, Lebrigand K, Barbry P, Deckert M, Cassuto JP, Mari B, Auberger P. Gene expression profiling of imatinib and PD166326-resistant CML cell lines identifies Fyn as a gene associated with resistance to BCR-ABL inhibitors. Mol Cancer Ther. 2009 Jul;8(7):1924-33. doi: 10.1158/1535-7163.MCT-09-0168. Epub 2009 Jun 30. PubMed PMID: 19567819.
2: Wolff NC, Veach DR, Tong WP, Bornmann WG, Clarkson B, Ilaria RL Jr. PD166326, a novel tyrosine kinase inhibitor, has greater antileukemic activity than imatinib mesylate in a murine model of chronic myeloid leukemia. Blood. 2005 May 15;105(10):3995-4003. Epub 2005 Jan 18. PubMed PMID: 15657179; PubMed Central PMCID: PMC1895078.
3: von Bubnoff N, Veach DR, van der Kuip H, Aulitzky WE, Sänger J, Seipel P, Bornmann WG, Peschel C, Clarkson B, Duyster J. A cell-based screen for resistance of Bcr-Abl-positive leukemia identifies the mutation pattern for PD166326, an alternative Abl kinase inhibitor. Blood. 2005 Feb 15;105(4):1652-9. Epub 2004 Sep 30. PubMed PMID: 15459011.

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